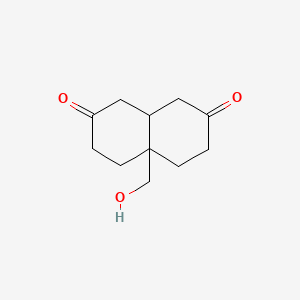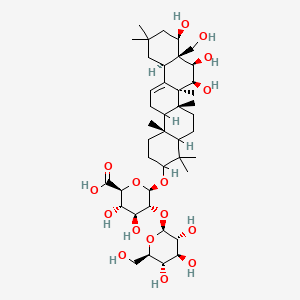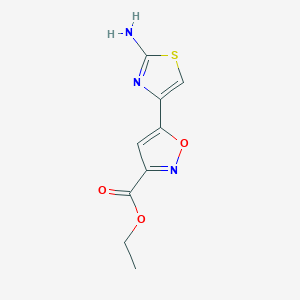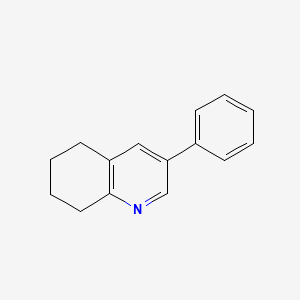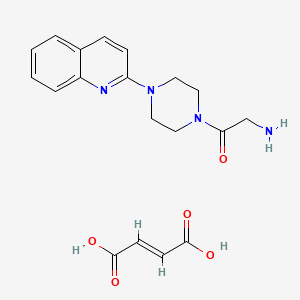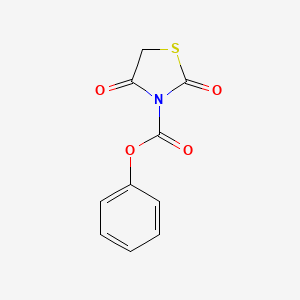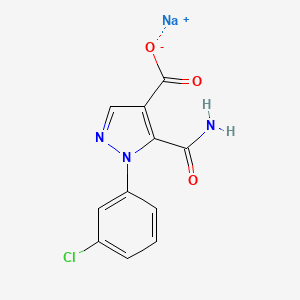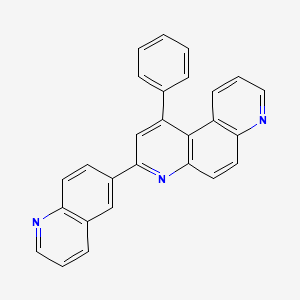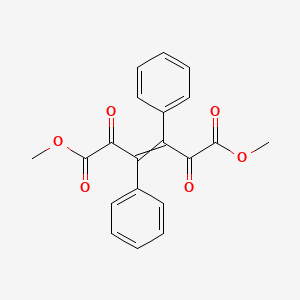![molecular formula C19H20 B14331005 1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene CAS No. 107270-52-0](/img/structure/B14331005.png)
1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with an ethenyl group and a propyl chain that is further substituted with another ethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve refluxing the reactants in a suitable solvent like dichloromethane or carbon disulfide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where substituents like nitro groups (NO2) can be introduced using reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: HNO3, H2SO4, AlCl3, reflux conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Nitro-substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Materials Science: Incorporated into polymer matrices to enhance mechanical properties and thermal stability.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. Additionally, the ethenyl groups can participate in polymerization reactions, forming cross-linked networks that enhance the material properties of the resulting polymers.
Comparación Con Compuestos Similares
1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene can be compared with other similar compounds such as:
Styrene: A simpler aromatic compound with a single ethenyl group attached to the benzene ring.
Divinylbenzene: Contains two ethenyl groups attached to the benzene ring, similar to this compound but without the propyl chain.
Ethylbenzene: A related compound where the benzene ring is substituted with an ethyl group instead of an ethenyl group.
The uniqueness of this compound lies in its dual ethenyl substitution and the presence of a propyl chain, which imparts distinct chemical and physical properties compared to its simpler analogs.
Propiedades
Número CAS |
107270-52-0 |
|---|---|
Fórmula molecular |
C19H20 |
Peso molecular |
248.4 g/mol |
Nombre IUPAC |
1-ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene |
InChI |
InChI=1S/C19H20/c1-3-16-11-13-18(14-12-16)8-6-10-19-9-5-7-17(4-2)15-19/h3-5,7,9,11-15H,1-2,6,8,10H2 |
Clave InChI |
VRGRIBNNLSDYRQ-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)CCCC2=CC(=CC=C2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Furan-2-yl)but-3-en-1-yl]propanedinitrile](/img/structure/B14330933.png)

